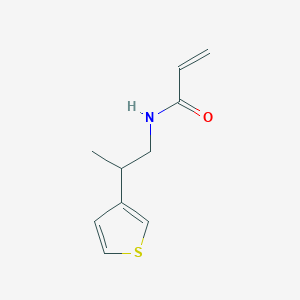

N-(2-Thiophen-3-ylpropyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Thiophen-3-ylpropyl)prop-2-enamide: is an organic compound that features a thiophene ring attached to a propyl chain, which is further connected to a prop-2-enamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Thiophen-3-ylpropyl)prop-2-enamide typically involves the reaction of 2-thiophen-3-ylpropan-1-amine with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond between the amine and the acryloyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(2-Thiophen-3-ylpropyl)prop-2-enamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced at the carbon-carbon double bond in the prop-2-enamide group, resulting in the formation of N-(2-Thiophen-3-ylpropyl)propionamide.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: N-(2-Thiophen-3-ylpropyl)propionamide.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

N-(2-Thiophen-3-ylpropyl)prop-2-enamide serves as a crucial building block in the synthesis of more complex organic molecules. Its structural characteristics facilitate the exploration of new chemical reactions and the development of novel compounds. The compound can undergo various reactions such as oxidation and reduction, allowing chemists to manipulate its structure for desired outcomes.

Synthesis Methods

The compound is typically synthesized through the reaction of 2-thiophen-3-ylpropan-1-amine with acryloyl chloride under basic conditions. This process often employs triethylamine to promote the formation of the amide bond.

Biological Research

Model Compound for Biological Studies

In biological research, this compound can be utilized to study interactions between thiophene-containing molecules and biological systems. It acts as a model compound for investigating the behavior of thiophene derivatives in biological environments, which is essential for understanding their pharmacological properties.

Potential Pharmacological Applications

The compound's structure suggests potential applications in medicinal chemistry. Thiophene rings are common motifs in many pharmaceuticals, indicating that this compound could serve as a precursor for synthesizing bioactive molecules. Its interactions with various molecular targets could lead to the development of new therapeutic agents.

Medical Applications

Pharmaceutical Development

Research indicates that compounds similar to this compound exhibit anticonvulsant properties, making them candidates for epilepsy treatment and other neurological disorders. The safety profile of such compounds has been assessed through various assays, indicating low cytotoxicity and no significant mutagenic potential.

Industrial Applications

Material Production

In industrial settings, this compound can be employed in the production of materials with specific electronic properties. This includes applications in organic semiconductors and conductive polymers, which are vital in the electronics industry.

Case Study 1: Anticonvulsant Activity

A study focused on the anticonvulsant activity of derivatives related to this compound demonstrated promising results in vitro. The compound was tested on cell lines (HepG2 and H9c2), showing effective safety profiles at concentrations up to 100 µM. These findings suggest that further research into its therapeutic potential for epilepsy is warranted.

Case Study 2: Synthesis Optimization

Research aimed at optimizing synthetic routes for this compound highlighted methods that enhance yield and purity through crystallization techniques. Such advancements are crucial for scaling up production for industrial applications.

Wirkmechanismus

The mechanism of action of N-(2-Thiophen-3-ylpropyl)prop-2-enamide depends on its specific application. In general, the thiophene ring can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. The prop-2-enamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

N-(2-Thiophen-2-ylpropyl)prop-2-enamide: Similar structure but with the thiophene ring attached at the 2-position.

N-(2-Furylpropyl)prop-2-enamide: Contains a furan ring instead of a thiophene ring.

N-(2-Pyridylpropyl)prop-2-enamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: N-(2-Thiophen-3-ylpropyl)prop-2-enamide is unique due to the specific positioning of the thiophene ring and the prop-2-enamide group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Eigenschaften

IUPAC Name |

N-(2-thiophen-3-ylpropyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-3-10(12)11-6-8(2)9-4-5-13-7-9/h3-5,7-8H,1,6H2,2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCODKCXNIPFPIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=C)C1=CSC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.